molecular formula C24H39NO5 B14669033 methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate CAS No. 40445-00-9

methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate

Katalognummer: B14669033
CAS-Nummer: 40445-00-9
Molekulargewicht: 421.6 g/mol
InChI-Schlüssel: WWNAKNLFTIEHKX-ZEJGPHSTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norcassamidide is an alkaloid compound isolated from the plant Erythrophleum chlorostachys. It belongs to a class of naturally occurring compounds known for their complex structures and significant biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of norcassamidide involves several steps, starting from simpler organic molecules. One common method includes the use of electrophilic amination of β-hydroxyesters . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of norcassamidide is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future .

Analyse Chemischer Reaktionen

Types of Reactions: Norcassamidide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines .

Wissenschaftliche Forschungsanwendungen

Norcassamidide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and synthesis techniques.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

Wirkmechanismus

The mechanism of action of norcassamidide involves its interaction with specific molecular targets within cells. It is believed to interfere with cellular pathways by binding to proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

  • Norcassamidine
  • Norcassamine
  • Norethythrosuamine
  • Dehydro-norerythrosuamine

Comparison: Norcassamidide is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities. Compared to similar compounds, norcassamidide may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific research applications .

Eigenschaften

CAS-Nummer

40445-00-9

Molekularformel

C24H39NO5

Molekulargewicht

421.6 g/mol

IUPAC-Name

methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C24H39NO5/c1-15-16(13-20(28)25(4)11-12-26)7-8-17-21(15)18(27)14-19-23(17,2)9-6-10-24(19,3)22(29)30-5/h13,15,17-19,21,26-27H,6-12,14H2,1-5H3/b16-13+/t15-,17-,18-,19+,21-,23+,24-/m0/s1

InChI-Schlüssel

WWNAKNLFTIEHKX-ZEJGPHSTSA-N

Isomerische SMILES

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)N(C)CCO)[C@]3(CCC[C@]([C@@H]3C[C@@H]2O)(C)C(=O)OC)C

Kanonische SMILES

CC1C2C(CCC1=CC(=O)N(C)CCO)C3(CCCC(C3CC2O)(C)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.